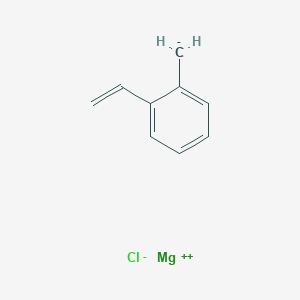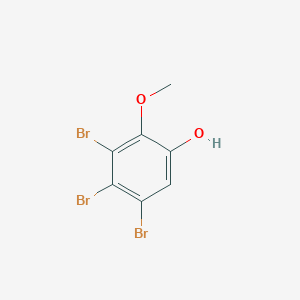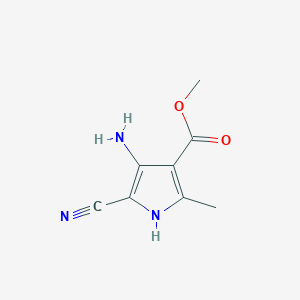![molecular formula C19H18ClN B14291704 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride CAS No. 112823-29-7](/img/structure/B14291704.png)
5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride is an organic compound known for its unique structure and properties. It contains a pyridinium ion core substituted with an ethenyl group, a methyl group, and a naphthalen-1-ylmethyl group.
Preparation Methods
The synthesis of 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-methylpyridine with naphthalen-1-ylmethyl chloride in the presence of a base, followed by the addition of ethenyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group.
Scientific Research Applications
5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can form ionic interactions with negatively charged sites on proteins, while the naphthalen-1-ylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride include:
2-Methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenyl-2-methylpyridin-1-ium chloride: Lacks the naphthalen-1-ylmethyl group, affecting its interaction with biological targets.
Naphthalen-1-ylmethylpyridin-1-ium chloride: Lacks both the ethenyl and methyl groups, leading to distinct chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
112823-29-7 |
|---|---|
Molecular Formula |
C19H18ClN |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-ethenyl-2-methyl-1-(naphthalen-1-ylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-3-16-12-11-15(2)20(13-16)14-18-9-6-8-17-7-4-5-10-19(17)18;/h3-13H,1,14H2,2H3;1H/q+1;/p-1 |
InChI Key |
WWEVOJOBBWYLGE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C=C)CC2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)


![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)





